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molecular formula C9H12N2O B1196999 2-Cyano-2-cyclohexylideneacetamide CAS No. 704-16-5

2-Cyano-2-cyclohexylideneacetamide

Cat. No. B1196999
M. Wt: 164.2 g/mol
InChI Key: HPLVMKGWFQBJOV-UHFFFAOYSA-N
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Patent
US07381823B2

Procedure details

Reaction 1. consists of condensing the cyclohexanone (I) with cyanoacetamide, to obtain 2-cyclohexylidene-2-cyanoacetamide (IX); this reaction can be undertaken for example in toluene, in the presence of ammonium acetate and acetic acid, heating to a temperature between 20 and 150° C., and preferably to the reflux temperature of the reaction mixture; the compound IX is separated from the reaction mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:8]([CH2:10][C:11]([NH2:13])=[O:12])#[N:9]>>[C:1]1(=[C:10]([C:8]#[N:9])[C:11]([NH2:13])=[O:12])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction 1

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)=C(C(=O)N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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